molecular formula C42H72N2O29 B1516590 Trifucosyl-p-lacto-N-hexaose CAS No. 120864-60-0

Trifucosyl-p-lacto-N-hexaose

Cat. No.: B1516590
CAS No.: 120864-60-0
M. Wt: 1069 g/mol
InChI Key: YKXWSJKXRCGBLW-XXQXZTSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifucosyl-p-lacto-N-hexaose: is a complex oligosaccharide, a type of carbohydrate composed of multiple sugar molecules linked together. It is a synthesized sugar that has been modified through methylation and glycosylation processes

Biochemical Analysis

Biochemical Properties

Trifucosyl-p-lacto-N-hexaose is involved in several biochemical reactions, primarily due to its structure and the presence of fucose residues. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to specific lectins, which are proteins that recognize and bind to carbohydrate moieties. This interaction can influence cell-cell communication and pathogen recognition. Additionally, this compound can be hydrolyzed by specific glycosidases, leading to the release of its constituent monosaccharides .

Cellular Effects

This compound affects various types of cells and cellular processes. In the context of the immune system, it can modulate the activity of immune cells by interacting with cell surface receptors. This interaction can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been shown to enhance the proliferation and differentiation of certain immune cells, thereby contributing to the development of the infant’s immune system .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can bind to lectins and other carbohydrate-binding proteins, leading to the activation or inhibition of various signaling pathways. Additionally, this compound can influence enzyme activity by acting as a substrate for glycosidases, which cleave the glycosidic bonds within the oligosaccharide. This enzymatic activity can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can be degraded by specific glycosidases over time. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance immune function and promote healthy gut microbiota. At high doses, there may be threshold effects, including potential toxicity or adverse effects. Studies have shown that excessive amounts of this compound can lead to gastrointestinal disturbances and immune dysregulation in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are responsible for the synthesis and degradation of oligosaccharides. These interactions can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cell membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For example, this compound may be localized to the Golgi apparatus, where it can participate in glycosylation reactions. Its localization can affect its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trifucosyl-p-lacto-N-hexaose involves multiple steps of glycosylation, where sugar molecules are chemically bonded together. The process typically requires specific enzymes or chemical catalysts to facilitate the formation of glycosidic bonds. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure the correct structure and yield of the compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale fermentation processes using microbial cultures that can produce the desired oligosaccharide. The fermentation is followed by purification steps to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions: Trifucosyl-p-lacto-N-hexaose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.

  • Reduction: Reducing agents like sodium borohydride are used to reduce specific functional groups.

  • Substitution: Various nucleophiles and electrophiles are employed to substitute functional groups on the sugar molecules.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, Trifucosyl-p-lacto-N-hexaose is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate-protein interactions.

Biology: In biological research, this compound is used to investigate the role of oligosaccharides in cell signaling and immune responses. It is also used in the study of microbial interactions with host cells.

Medicine: . It is also being explored for its prebiotic properties, which can promote the growth of beneficial gut bacteria.

Industry: In the food industry, this compound is used as an additive to improve the nutritional value and health benefits of food products. It is also used in the production of functional foods and dietary supplements.

Mechanism of Action

The mechanism by which Trifucosyl-p-lacto-N-hexaose exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, modulating signaling pathways and influencing cellular responses. The compound may also interact with enzymes and other proteins, affecting metabolic processes.

Comparison with Similar Compounds

  • Lacto-N-neotetraose

  • Lacto-N-fucopentaose III

  • Lacto-N-fucopentaose I

Uniqueness: Trifucosyl-p-lacto-N-hexaose is unique in its structure, containing three fucose residues attached to a lacto-N-hexaose backbone. This structural complexity gives it distinct biological activities compared to other similar oligosaccharides.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4S,5R,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72N2O29/c1-5-13-21(51)26(56)29(59)40(64-13)71-34-20(44-12(4)50)39(66-15(7-45)23(34)53)73-35-22(52)14(6-2)65-41(30(35)60)69-32-18(10-48)68-38(19(25(32)55)43-11(3)49)72-36-24(54)16(8-46)67-42(31(36)61)70-33-17(9-47)63-37(62)28(58)27(33)57/h13-42,45-48,51-62H,5-10H2,1-4H3,(H,43,49)(H,44,50)/t13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24+,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37?,38+,39+,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXWSJKXRCGBLW-XXQXZTSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72N2O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1069.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.